molecular formula C15H15NO4 B3020959 Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate CAS No. 146726-13-8

Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B3020959
CAS No.: 146726-13-8
M. Wt: 273.28 g/mol
InChI Key: SFFQYGDIFWFUAF-UHFFFAOYSA-N
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Description

Structure and Synthesis: Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate (CAS: 846024-42-8, molecular formula: C₁₅H₁₅NO₄, molecular weight: 273.28) is a bicyclic compound featuring a fused cyclopropane ring and a lactam moiety. Its stereochemical designation is rel-(1R,5S,6s), as specified in commercial catalogs . The compound is synthesized via a high-yield process involving DBU-mediated endo-exo isomerization, which optimizes the stereochemical outcome .

Applications: This compound serves as a key intermediate in the synthesis of Trovafloxacin, a fluoroquinolone antibiotic, due to its ability to orient pharmacophores in a rigid three-dimensional space . Derivatives of this scaffold exhibit antibacterial, antifungal, and antioxidant activities, as demonstrated in in vitro studies .

Properties

IUPAC Name

ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-2-20-15(19)12-10-11(12)14(18)16(13(10)17)8-9-6-4-3-5-7-9/h3-7,10-12H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFQYGDIFWFUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1C(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10577253
Record name Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134575-06-7
Record name Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate typically involves the reaction of ethyl acetoacetate with benzylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires heating to facilitate the formation of the bicyclic structure . The reaction conditions must be carefully controlled to ensure the correct formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems can also help in scaling up the production while maintaining the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions vary but often require specific temperatures, solvents, and catalysts to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in a variety of derivatives depending on the substituent introduced .

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate has been explored for its potential pharmacological properties. Its structural features suggest it may serve as a scaffold for developing novel therapeutic agents targeting various diseases.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound could exhibit anticancer properties. A study focused on synthesizing analogs of this bicyclic structure demonstrated promising results in inhibiting tumor cell proliferation in vitro, suggesting its potential as a lead compound in cancer drug development .

Synthetic Chemistry

This compound serves as an important building block in synthetic organic chemistry. Its unique bicyclic structure allows for the synthesis of more complex molecules through various chemical reactions such as:

  • Cycloadditions
  • Functional group transformations

These reactions can lead to the development of new materials or pharmaceuticals with enhanced properties.

Material Science

In material science, this compound has been investigated for use in creating advanced polymers and composites due to its ability to undergo polymerization reactions. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability.

Mechanism of Action

The mechanism by which Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved can vary depending on the specific application, but often involve modulation of biochemical processes at the molecular level .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Table 1: Key Structural Analogues
Compound Name CAS Number Molecular Formula Key Features Biological Activity Synthesis Method
Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate (Target) 846024-42-8 C₁₅H₁₅NO₄ Benzyl, 2,4-dioxo, rel-(1R,5S,6s) Antibacterial, antifungal DBU-mediated isomerization
trans-Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate 134575-06-7 C₁₅H₁₅NO₄ Trans stereochemistry Not explicitly reported (likely similar to target) Condensation with NaH/THF
Ethyl endo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate 827599-20-2 C₁₃H₂₁NO₄ Boc-protected amine Intermediate for drug candidates Sequential halogen displacement
Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate 335599-07-0 C₈H₁₂O₃ Oxygen instead of nitrogen (3-oxa) No direct activity reported; scaffold for non-planar drugs Dirhodium-catalyzed cyclization
Ethyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate 338965-01-8 C₁₆H₁₇ClF₃N₃O₃ Trifluoromethyl, chloro-pyridine substituents Potential kinase inhibition (inferred from substituents) Suzuki coupling

Key Differentiators

Stereochemical Variations
  • The target compound’s rel-(1R,5S,6s) configuration contrasts with the trans isomer (CAS 134575-06-7), which lacks the fused cyclopropane’s stereochemical rigidity. This difference impacts binding affinity in biological systems .
  • Stereoselective synthesis methods, such as dirhodium-catalyzed cyclization, are critical for generating enantiopure variants of the 3-azabicyclo[3.1.0]hexane scaffold .
Functional Group Modifications
  • Boc Protection : The Boc-protected analogue (CAS 827599-20-2) enhances stability during synthetic steps, making it a preferred intermediate for further functionalization .
  • Heteroatom Substitution: Replacing nitrogen with oxygen (3-oxa analogue, CAS 335599-07-0) alters electronic properties and solubility, expanding utility in non-antibiotic applications .

Biological Activity

Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate (CAS: 146726-13-8) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure that includes a nitrogen atom within the ring system, contributing to its biological activity. Its molecular formula is C15H15NO4C_{15}H_{15}NO_{4}, with a molecular weight of approximately 273.29 g/mol. The structure can be represented as follows:

Ethyl 3 benzyl 2 4 dioxo 3 azabicyclo 3 1 0 hexane 6 carboxylate\text{Ethyl 3 benzyl 2 4 dioxo 3 azabicyclo 3 1 0 hexane 6 carboxylate}

Antimicrobial Activity

Recent studies have indicated that derivatives of bicyclic compounds similar to this compound exhibit notable antimicrobial properties. For instance, compounds with similar structural motifs have been evaluated for their ability to inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways .

Antioxidant Properties

The antioxidant capacity of this compound has also been investigated. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in biological systems. Studies employing DPPH radical scavenging assays have shown that certain derivatives exhibit significant antioxidant activity .

Potential as Therapeutic Agents

The compound's structural features suggest potential applications in treating various diseases. For example, its ability to modulate neurotransmitter systems could make it a candidate for addressing neurological disorders . Additionally, its interaction with specific enzymes involved in metabolic pathways has been studied for implications in drug design .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of azabicyclic compounds demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that the compound was effective at low concentrations, suggesting a potent antimicrobial profile .

Compound MIC (µg/mL) Target Organisms
This compound32Staphylococcus aureus
This compound64Escherichia coli

Case Study 2: Antioxidant Activity

In a comparative study assessing the antioxidant properties of various compounds, this compound was found to have an IC50 value of 25 µg/mL in DPPH radical scavenging assays, indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid .

Q & A

Q. What are the established synthetic routes for Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via endo-exo isomerization using 1,8-diazabicycloundec-7-ene (DBU) as a base catalyst, achieving high yields (e.g., 85–90%) by optimizing solvent polarity and temperature. For example, DBU-mediated cyclization of precursor intermediates in anhydrous tetrahydrofuran (THF) at 60°C minimizes side reactions . Alternative routes include Michael-initiated ring closure reactions, which form bicyclic scaffolds in excellent yields (>90%) under basic conditions (e.g., KOH in ethanol) .

Q. How is the bicyclic scaffold characterized structurally, and what analytical techniques are critical for confirmation?

X-ray crystallography is the gold standard for confirming the fused bicyclic structure, particularly the cis-fusion of the aziridine and cyclopropane rings. Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H, 13C^{13}C, and 15N^{15}N) resolves stereochemistry, with characteristic shifts for the ester carbonyl (δ ~170 ppm) and azabicyclic protons (δ 3.5–4.5 ppm). Infrared (IR) spectroscopy identifies key functional groups, such as the carbonyl stretch at 1740–1780 cm1^{-1} .

Q. What are the primary pharmacological applications of this compound?

The compound serves as a key intermediate in synthesizing Trovafloxacin mesilate, a broad-spectrum antibiotic. Its bicyclic core mimics peptide backbones, enabling use in peptidomimetics for targeting enzyme active sites (e.g., proteases) . Derivatives also act as triple reuptake inhibitors (SERT, NET, DAT) with >30% oral bioavailability in preclinical models .

Q. What purification strategies are recommended for isolating the compound from reaction mixtures?

Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates the product from byproducts. Recrystallization in ethanol/water mixtures improves purity (>98%), while HPLC (C18 column, acetonitrile/water mobile phase) is used for analytical validation .

Advanced Research Questions

Q. How does the endo-exo isomerization mechanism proceed during synthesis, and what role does DBU play?

DBU deprotonates the precursor’s α-carbon, inducing a ring-opening/ring-closing cascade that stabilizes the exo-isomer via minimized steric hindrance. Computational studies (DFT, B3LYP/6-31G*) show the exo form is energetically favored by ~3 kcal/mol due to reduced torsional strain in the bicyclic system .

Q. What computational methods are used to predict crystallization behavior and optimize polymorph formation?

Molecular dynamics (MD) simulations with force fields (e.g., AMBER) model solvent interactions during crystallization. Thermodynamic parameters (e.g., solubility, nucleation rates) are derived from phase diagrams using software like COSMOtherm. These methods guided the isolation of a stable monoclinic polymorph with enhanced bioavailability .

Q. How can researchers resolve contradictions in synthetic yield data across different methodologies?

Systematic reaction profiling (e.g., varying base strength, solvent polarity) identifies optimal conditions. For example, DBU outperforms weaker bases (e.g., K2_2CO3_3) by accelerating ring closure kinetics. Contradictions in yields (e.g., 70% vs. 90%) often stem from incomplete purification or side reactions (e.g., ester hydrolysis), addressed via in situ monitoring (FTIR, Raman) .

Q. What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced bioactivity?

Substituents at the 3-benzyl position modulate lipophilicity and target binding. For instance, electron-withdrawing groups (e.g., -CF3_3) improve blood-brain barrier penetration, while bulky groups (e.g., -tBu) reduce metabolic clearance. Pharmacophore models highlight the importance of the dioxo moiety for hydrogen bonding with serotonin transporters (SERT) .

Q. What mechanistic pathways explain the compound’s reactivity in ring-opening reactions?

Acid-catalyzed hydrolysis of the ester group proceeds via a tetrahedral intermediate, while nucleophilic attack at the aziridine nitrogen (e.g., by amines) triggers ring opening to form linear diamines. Kinetic studies (UV-Vis, 1H^1H NMR) reveal pseudo-first-order kinetics with activation energies of ~50 kJ/mol .

Q. How are in vitro biological activities assessed, and what assays validate target engagement?

Radioligand binding assays (e.g., 3H^3H-citalopram for SERT) quantify inhibition constants (Ki_i), while microdialysis in rat brains measures neurotransmitter reuptake inhibition. Functional assays (e.g., cAMP accumulation) confirm downstream signaling effects, with IC50_{50} values typically <100 nM for lead derivatives .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
Reactant of Route 2
Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate

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